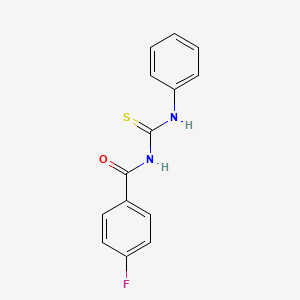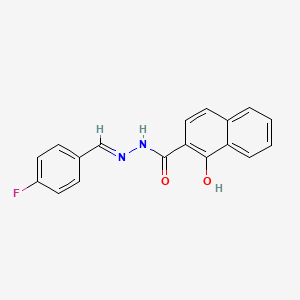
N-(anilinocarbonothioyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FTB is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It is a member of the benzamide family and is structurally similar to other compounds that have been studied for their biological activity. FTB has been shown to have potential applications in cancer research, as well as in the study of other diseases and biological processes.
作用機序
The mechanism of action of FTB is not fully understood, but it is believed to involve the inhibition of protein synthesis. FTB has been shown to inhibit the activity of the ribosome, which is responsible for protein synthesis. This inhibition leads to the activation of the unfolded protein response, which can lead to cell death in cancer cells.
Biochemical and physiological effects:
FTB has been shown to have cytotoxic effects on cancer cells, but it has also been shown to have other biochemical and physiological effects. FTB has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
実験室実験の利点と制限
FTB has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in cancer research. However, there are also limitations to using FTB in lab experiments. FTB has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of FTB is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of FTB. One potential direction is the further study of its cytotoxic effects on cancer cells. FTB has shown promise as a potential treatment for breast cancer and lung cancer, and further studies could help to determine its efficacy in these and other types of cancer. Another potential direction is the study of FTB's anti-inflammatory effects. FTB has been shown to reduce the production of inflammatory cytokines, and further studies could help to determine its potential as a treatment for inflammatory diseases. Finally, the mechanism of action of FTB is not fully understood, and further studies could help to elucidate its effects on protein synthesis and other cellular processes.
In conclusion, FTB is a promising compound for scientific research, with potential applications in cancer research, the study of bacterial growth, and the treatment of inflammatory diseases. Its synthesis method is relatively simple, and it has been characterized using various analytical techniques. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in various applications.
合成法
The synthesis of FTB involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with aniline to form the desired product, FTB. The synthesis of FTB has been reported in the literature, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
FTB has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells, including breast cancer cells and lung cancer cells. FTB has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further study in the treatment of cancer.
特性
IUPAC Name |
4-fluoro-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUJRUODVAQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(phenylcarbamothioyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)

![4-(dimethylamino)-N'-(2-furoyloxy)-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide](/img/structure/B5724026.png)
![5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5724027.png)

![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)
![4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)
![2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5724113.png)